N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 6-position with a 2H-1,3-benzodioxole-5-carboxamide moiety. The propane-1-sulfonyl group may enhance metabolic stability compared to shorter alkyl chains, while the benzodioxole moiety could influence target binding affinity .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-10-28(24,25)22-9-3-4-14-11-16(6-7-17(14)22)21-20(23)15-5-8-18-19(12-15)27-13-26-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJJYUIGXKJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves several steps:
Starting with the preparation of the 1,2,3,4-tetrahydroquinoline core through a catalytic hydrogenation of quinoline.
Finally, coupling the 6-substituted tetrahydroquinoline derivative with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of a suitable activating agent like carbodiimides (e.g., EDC, DCC) to form the final amide product.
Industrial Production Methods: For large-scale industrial production, the reaction parameters must be optimized for yield and efficiency. This involves:
Using more sustainable solvents and reagents to minimize environmental impact.
Employing continuous flow techniques to improve reaction control and scalability.
Incorporating advanced purification methods, such as chromatography and crystallization, to ensure high-purity final product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions:
Oxidation: Potential conversion of the tetrahydroquinoline to quinoline.
Reduction: Possible reduction of the sulfonyl group to a thiol or the benzodioxole ring to a catechol.
Substitution: Nucleophilic substitution on the sulfonyl or amide group.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides under conditions like reflux or microwave-assisted reactions.
Major Products Formed:
Quinoline derivatives from oxidation.
Reduced products like thiols or catechols.
Substituted sulfonamides or amides.
In Chemistry:
As a building block for synthesizing more complex organic molecules.
In studying structure-activity relationships and molecular interactions.
In Biology:
Potential use as a probe for studying biological pathways involving sulfonyl or benzodioxole functional groups.
Investigating its effects on cellular processes and enzyme activities.
In Medicine:
Possible therapeutic applications based on its structural features, such as antimicrobial, anticancer, or anti-inflammatory properties.
In Industry:
Application in the development of new materials, such as polymers or advanced coatings.
Use in agricultural chemicals, such as herbicides or pesticides.
Mechanism by Which the Compound Exerts Its Effects:
The sulfonyl group may interact with specific biological targets, such as enzymes or receptors, inhibiting or modifying their activity.
The benzodioxole moiety could intercalate with DNA or disrupt membrane structures, affecting cellular functions.
Molecular Targets and Pathways Involved:
Enzyme inhibition by binding to active or allosteric sites.
Modulation of signaling pathways through receptor interaction.
DNA intercalation or membrane disruption altering gene expression and cellular homeostasis.
Comparison with Similar Compounds
Ethanesulfonyl Analog: N-[1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2H-1,3-Benzodioxole-5-Carboxamide
Thiophene-Carboximidamide Derivatives ()
Compounds such as N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide Dihydrochloride (28) and N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (31) share the tetrahydroquinoline scaffold but differ in substituents:
- Functional Groups : Thiophene-carboximidamide replaces benzodioxole-carboxamide; additional modifications include piperidine/pyrrolidine side chains and fluoro substitutions.
- Synthetic Yields : Ranged from 6% (compound 30) to 69% (compound 31), indicating that substituent complexity impacts reaction efficiency .
- Biological Relevance : These compounds were designed for biological evaluation, though specific targets are unspecified. The absence of a sulfonyl group in this series may reduce metabolic stability compared to the target compound .
Antineoplastic Benzodioxole-Carboxamide ()
Tulmimetostatum (WHO-INN proposed name) is a structurally complex analog with a 2H-1,3-benzodioxole-5-carboxamide group but differs significantly:
- Core Structure: Features a dihydropyridinone ring instead of tetrahydroquinoline.
- Substituents : Includes chloro, methyl, and methoxyazetidinyl groups, with a methylsulfanyl moiety.
- Activity : Explicitly labeled as antineoplastic, suggesting the benzodioxole-carboxamide motif contributes to anticancer activity .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on ethanesulfonyl analog.
Key Research Findings and Hypotheses
Benzodioxole Role : The 2H-1,3-benzodioxole-5-carboxamide moiety is shared with tulmimetostatum, an antineoplastic agent, suggesting possible anticancer applications for the target compound .
Synthetic Challenges: Low yields in related tetrahydroquinoline derivatives (e.g., 6% for compound 30) highlight the need for optimized protocols when introducing bulky substituents .
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